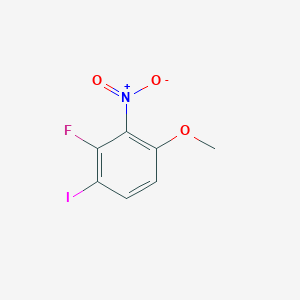

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene

Description

Contextualizing Substituted Benzenes in Advanced Organic Chemistry Research

Substituted benzenes are fundamental to modern organic chemistry. The benzene (B151609) ring provides a rigid, planar scaffold that is crucial for interaction with biological targets like proteins and nucleic acids, making these structures ubiquitous in medicinal chemistry. jocpr.com In materials science, aromatic compounds are key components in the production of polymers and plastics with desirable mechanical and thermal properties. ijrar.org

The primary challenge and area of active research lie in the synthesis of multi-substituted benzenes, especially those with an asymmetric arrangement of functional groups. sciencedaily.com Developing methods to install different substituents at specific positions with complete control is a significant synthetic hurdle. sciencedaily.com Success in this area allows chemists to fine-tune the electronic and steric properties of molecules, leading to novel materials and therapeutics that would otherwise be inaccessible. sciencedaily.comjocpr.com Consequently, highly substituted benzenes like 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene are not merely complex molecules but are enabling tools for innovation.

The Role of Halogen, Methoxy (B1213986), and Nitro Functionalizations in Aromatic Systems

The specific combination of fluoro, iodo, methoxy, and nitro groups on a benzene ring gives this compound a rich and varied chemical reactivity. Each functional group imparts distinct electronic and steric effects that influence the behavior of the aromatic system.

Halogens (Fluoro and Iodo): Halogens exert a dual electronic influence on the aromatic ring. They are electronegative, withdrawing electron density through the sigma bonds (an inductive effect), which deactivates the ring towards electrophilic attack. msu.edu However, they also possess lone pairs of electrons that can be donated into the pi-system of the ring (a resonance effect). The iodo group is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. The fluoro group, especially when activated by an adjacent electron-withdrawing group like a nitro group, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic ring. This effect significantly increases the electron density of the ring, making it much more reactive towards electrophilic substitution—a phenomenon known as ring activation. msu.edu

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive and resonance effects. msu.edu This strong deactivation makes the aromatic ring much less reactive toward electrophiles. msu.eduquora.com Conversely, this severe reduction in electron density makes the ring susceptible to nucleophilic attack, a reaction pathway not typically observed for benzene itself. mdpi.com The nitro group can also be readily reduced to form an amino group (-NH₂), a key functional group in many dyes and pharmaceuticals. cardiff.ac.uk

| Functional Group | Effect on Ring Reactivity (Electrophilic Substitution) | Primary Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Fluoro (-F) | Deactivating | Inductive Withdrawal > Resonance Donation | Site for Nucleophilic Aromatic Substitution (SNAr) |

| Iodo (-I) | Deactivating | Inductive Withdrawal > Resonance Donation | Leaving group for cross-coupling reactions |

| Methoxy (-OCH₃) | Activating | Resonance Donation | Directs electrophiles, increases ring nucleophilicity |

| Nitro (-NO₂) | Strongly Deactivating | Inductive & Resonance Withdrawal | Enables SNAr, can be reduced to an amine |

Research Rationale and Objectives Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its value can be inferred from its structure. This compound is a quintessential example of a polyfunctionalized synthetic building block, designed for complex, multi-step syntheses.

The primary research rationale for synthesizing and utilizing this molecule is its capacity for sequential and regioselective functionalization. The distinct reactivity of each substituent allows chemists to perform a series of reactions, modifying one part of the molecule while leaving the others intact. For example:

The iodo group can be selectively targeted for a palladium-catalyzed cross-coupling reaction.

The nitro group can be reduced to an amine, which can then undergo a host of other transformations (e.g., diazotization, acylation).

The fluoro group, activated by the ortho-nitro group, is primed for nucleophilic aromatic substitution.

The objective of using such a compound is to streamline the synthesis of highly complex target molecules, such as pharmaceuticals or materials, by providing a pre-functionalized core. This avoids lengthy and often low-yielding steps required to install these groups one by one on a simpler starting material.

| Property | Value |

|---|---|

| CAS Number | 2140306-06-3 |

| Molecular Formula | C₇H₅FINO₃ |

| Molecular Weight | 297.02 g/mol |

| Topological Polar Surface Area (TPSA) | 52.37 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.3471 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Current State of Research on Polyfunctionalized Benzene Derivatives

The synthesis and application of polyfunctionalized benzene derivatives remain a vibrant and evolving area of chemical research. Scientists are continuously developing novel synthetic strategies to access these complex molecules with greater efficiency and control. sciencedaily.com Recent advances include:

Programmed Synthesis: Researchers have developed methods for the programmed synthesis of benzenes with five or six different substituents, allowing for predictable and controlled construction of highly complex aromatic systems. sciencedaily.com

Direct C-H Functionalization: Significant effort is being directed toward methods that can directly convert C-H bonds on an aromatic ring into new functional groups, bypassing the need for traditional multi-step sequences involving nitroarenes as precursors. researchgate.net

Theoretical Studies: Computational chemistry is being used to study the effect of multiple electronegative substituents on the aromaticity and reactivity of benzene rings, providing a deeper understanding that guides synthetic efforts. tsijournals.comtsijournals.com

Applications of Nitro Compounds: The versatility of the nitro group continues to be exploited, with ongoing research into its use as a building block for a wide range of nitrogen-containing compounds and polyfunctionalized systems. mdpi.comnih.gov The reduction of nitroaromatics under mild conditions is also an area of active investigation. cardiff.ac.uk

This ongoing work underscores the critical importance of versatile and strategically designed building blocks like this compound to the continued advancement of chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-iodo-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGXGAUJBEAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Electronic Features of 2 Fluoro 1 Iodo 4 Methoxy 3 Nitrobenzene in a Research Context

Analysis of Substituent Effects on Aromatic Reactivity and Stability

The reactivity of a substituted benzene (B151609) ring is fundamentally governed by the electron-donating or electron-withdrawing properties of its substituents. lumenlearning.comlibretexts.org These properties are a combination of two primary electronic mechanisms: inductive effects and resonance effects. libretexts.orglibretexts.org In 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, the presence of four distinct functional groups results in a nuanced electronic landscape.

Methoxy (B1213986) Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a modest inductive withdrawal (-I) of electron density. libretexts.org However, the lone pairs on the oxygen atom participate strongly in resonance, donating electron density into the π-system of the ring (+R). This resonance donation is significantly stronger than the inductive withdrawal, making the methoxy group a potent activating substituent. libretexts.orgstudymind.co.uk

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing and deactivating groups. lumenlearning.comlibretexts.org It exerts both a strong inductive (-I) and a strong resonance (-R) electron-withdrawing effect. libretexts.orgresearchgate.net The nitrogen atom, bonded to two highly electronegative oxygen atoms, is electron-deficient and strongly pulls electron density from the ring through both the σ- and π-frameworks. libretexts.orgresearchgate.net

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| Fluoro (-F) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Withdrawing / Deactivating |

| Iodo (-I) | Weakly Withdrawing (-I) | Weakly Donating (+R) | Withdrawing / Deactivating |

| Methoxy (-OCH₃) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Donating / Activating |

| Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Withdrawing / Deactivating |

Conversely, the reduced electron density increases the ring's electrophilicity. Aromatic systems bearing powerful electron-withdrawing groups, like the nitro group, are more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present and reaction conditions are appropriate. In this molecule, the electron-poor nature of the ring, combined with the presence of iodo and fluoro substituents (potential leaving groups), suggests a potential for reactivity towards strong nucleophiles.

The distribution of electron density is not uniform. The methoxy group donates electrons primarily to the positions ortho and para to itself, while the withdrawing groups remove density most effectively from their respective ortho and para positions. libretexts.orglibretexts.org This complex push-pull dynamic creates specific sites of higher and lower electron density, which is critical for determining the regioselectivity of any potential reactions.

| Substituent | Effect on Ring Reactivity (towards Electrophiles) | Classification |

|---|---|---|

| -F | Decreases reactivity | Deactivating |

| -I | Decreases reactivity | Deactivating |

| -OCH₃ | Increases reactivity | Activating |

| -NO₂ | Strongly decreases reactivity | Strongly Deactivating |

Regiochemical Considerations in Polysubstituted Benzene Systems

In electrophilic aromatic substitution, the existing substituents not only affect the rate of reaction but also direct the position of the incoming electrophile. libretexts.org When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic (competing). libretexts.org

The directing influences of the groups in this compound are as follows:

Ortho, Para-directors: Methoxy (-OCH₃), Fluoro (-F), Iodo (-I). libretexts.org

Meta-director: Nitro (-NO₂). libretexts.org

The two unsubstituted positions on the ring are C5 and C6. The directing effects towards these positions are:

Methoxy group (at C4): As a powerful activator, it directs ortho to its position, strongly favoring substitution at C5 .

Nitro group (at C3): As a meta-director, it directs incoming groups to positions C1 and C5 . Since C1 is occupied, it also favors the C5 position.

Fluoro group (at C2): As an ortho, para-director, it directs to positions C1, C3 (ortho, both blocked) and C5 (para). It therefore reinforces substitution at C5 .

Iodo group (at C1): As an ortho, para-director, it directs to positions C6 (ortho) and C4 (para, blocked).

Analysis reveals a strong cooperative effect. The powerful activating methoxy group, along with the fluoro and nitro groups, all direct an incoming electrophile to the C5 position. libretexts.org Only the iodo group directs to C6. In cases of competing directing effects, the influence of a strongly activating group like methoxy is typically dominant. libretexts.org Therefore, electrophilic substitution on this molecule is overwhelmingly predicted to occur at the C5 position. Steric hindrance from the adjacent methoxy group at C4 and the bulky iodo group ortho to C6 are additional factors that could influence the final product distribution. nih.govnumberanalytics.com

Conformational Analysis of Sterically Hindered Aromatic Systems

The presence of four contiguous substituents on the benzene ring introduces significant steric strain. nih.gov In such sterically crowded systems, substituents can be forced out of the plane of the aromatic ring to minimize repulsive interactions. numberanalytics.com

The nitro group is particularly sensitive to steric hindrance from adjacent groups. researchgate.netresearchgate.net Flanked by the fluoro and methoxy groups, the nitro group in this compound is likely to be twisted out of the plane of the benzene ring. This rotation would disrupt the overlap between the p-orbitals of the nitro group and the aromatic π-system, thereby diminishing its resonance-withdrawing (-R) effect. researchgate.net The magnitude of this twist depends on the effective size of the neighboring groups.

Reactivity Profile and Mechanistic Studies of 2 Fluoro 1 Iodo 4 Methoxy 3 Nitrobenzene

Transformations Involving the Nitro Group

The nitro group is a key functional group that can be transformed into a variety of other functionalities, most notably the amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to a vast array of pharmaceuticals, agrochemicals, and materials.

The reduction of the nitro group in 2-fluoro-1-iodo-4-methoxy-3-nitrobenzene to an amino group is a synthetically important transformation. However, the presence of two halogen substituents, particularly the labile iodo group, presents a significant challenge in terms of chemoselectivity. The primary side reaction is hydrodehalogenation, where the halogen atoms are replaced by hydrogen.

Catalytic hydrogenation is a common method for nitro group reduction. The choice of catalyst and reaction conditions is crucial to prevent the cleavage of the carbon-halogen bonds. For substrates containing iodine, which is the most easily cleaved halogen, this selectivity is particularly challenging to achieve. researchgate.net

Several catalytic systems have been developed for the selective reduction of nitroarenes in the presence of halogens. These include:

Platinum-Vanadium on Carbon (Pt-V/C) and Raney Cobalt: These heterogeneous catalysts have shown success in the selective hydrogenation of halogenated nitroaromatics. researchgate.net The selectivity can be highly dependent on the substrate concentration.

Ruthenium-based catalysts: Ru-based nanoparticle catalysts, sometimes promoted with other transition metals like tin (Ru-Sn/Al2O3), have been employed for the hydrogenation of iodo-nitroaromatics, demonstrating high yields and selectivities towards the desired haloaniline. researchgate.net

Palladium on Carbon (Pd/C): While palladium is a highly active catalyst for hydrogenation, it is also very efficient at promoting dehalogenation. Therefore, its use requires careful control of reaction conditions, such as the use of specific additives or catalyst poisons to modulate its activity.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst like Pd/C. It can sometimes offer better selectivity compared to using molecular hydrogen.

The general trend for the ease of hydrodehalogenation is I > Br > Cl > F. Therefore, in the case of this compound, the carbon-iodine bond is significantly more susceptible to cleavage than the carbon-fluorine bond during catalytic hydrogenation. Achieving the selective reduction of the nitro group to yield 2-fluoro-1-iodo-4-methoxyaniline requires careful optimization of the catalyst, solvent, temperature, and hydrogen pressure to favor the reduction of the nitro group while minimizing the cleavage of the C-I bond.

Table 1: Representative Catalytic Systems for Selective Nitro Group Reduction in Halogenated Nitroarenes

| Catalyst System | Substrate | Product | Selectivity for Haloaniline (%) | Reference |

|---|---|---|---|---|

| Pt-V/C | 1-Iodo-4-nitrobenzene (B147127) | 4-Iodoaniline | High (concentration dependent) | researchgate.net |

| Raney Co | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | High | researchgate.net |

This table presents data for a model compound, 1-iodo-4-nitrobenzene, to illustrate the catalytic systems used for selective nitro reduction in the presence of an iodo substituent.

While the reduction to anilines is the most common transformation of the nitro group, it can also react with other nitrogen-containing reagents to form different functionalities. The specific reactivity of the nitro group in this compound with such reagents is not extensively documented in the literature. However, based on the general chemistry of nitroarenes, several potential reactions can be considered.

For instance, partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino derivatives. These transformations often require specific reagents and carefully controlled reaction conditions to avoid over-reduction to the amine.

Reactions with azides, such as sodium azide, could potentially lead to the displacement of one of the halogen atoms via a nucleophilic aromatic substitution (SNAr) mechanism, rather than a direct reaction with the nitro group itself. The highly activated nature of the aromatic ring in this compound makes it susceptible to nucleophilic attack.

Similarly, reactions with hydrazine can be complex. While hydrazine is often used as a reducing agent in transfer hydrogenation to form anilines, under different conditions, it could potentially lead to the formation of other nitrogen-containing heterocycles, although such reactions are not commonly reported for this specific substitution pattern.

Reactivity of Halogen Substituents (Fluoro and Iodo)

The presence of two different halogen atoms, fluorine and iodine, on the same aromatic ring, which is activated by a nitro group, allows for a rich and selective chemistry. The differential reactivity of the C-F and C-I bonds is the basis for many synthetic strategies.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for the stabilization of this intermediate and thus for the reaction to occur.

In this compound, both the fluoro and iodo substituents are positioned ortho and para to the activating nitro group, making them potential leaving groups in SNAr reactions. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. researchgate.netacs.org This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in a reaction with a nucleophile under typical SNAr conditions, it is expected that the fluoro group in this compound would be preferentially substituted over the iodo group. This selective reactivity allows for the introduction of a nucleophile at the C-2 position while retaining the iodo group for subsequent transformations.

Table 2: General Reactivity Order of Halogens in SNAr Reactions

| Halogen | Relative Reactivity | Reason |

|---|---|---|

| F | Highest | High electronegativity polarizes the C-X bond, making the carbon more electrophilic. |

| Cl | Intermediate | Less electronegative than fluorine. |

| Br | Intermediate | Less electronegative than chlorine. |

The carbon-iodine bond, while being a poor leaving group in SNAr reactions, is the most reactive among the carbon-halogen bonds in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net This is due to the lower bond dissociation energy of the C-I bond compared to C-Br, C-Cl, and C-F bonds, which facilitates the oxidative addition of a low-valent transition metal catalyst (typically palladium) to the C-I bond.

This differential reactivity allows for the selective functionalization of the C-1 position in this compound. For example:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C-1 position, replacing the iodine atom.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene at the C-1 position.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would yield an alkyne-substituted product at the C-1 position.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst would also result in the formation of a new carbon-carbon bond at the C-1 position. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-nitrogen bond at the C-1 position. researchgate.netnih.govsci-hub.se

In all these reactions, the carbon-fluorine bond would remain intact due to its much higher bond strength and reluctance to undergo oxidative addition. This orthogonality in reactivity between the iodo and fluoro groups makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions Selective for the Iodo Group

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Stille Coupling | Organotin Reagent | C-C |

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic ring migrates to a different position. clockss.orgresearchgate.netresearchgate.net This reaction typically occurs with bromo- and iodo-substituted arenes and heteroarenes upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The mechanism involves the deprotonation of the aromatic ring by the strong base to form an aryl lithium species, which then undergoes a series of halogen and lithium transfers, ultimately leading to a thermodynamically more stable regioisomer.

The presence of an iodo substituent on the aromatic ring of this compound suggests a potential for this molecule to undergo a halogen dance reaction under suitable basic conditions. The fluorine atom is generally not prone to migration in halogen dance reactions and can act as a directing group for the initial deprotonation. clockss.org

However, the presence of the strongly electron-withdrawing nitro group could complicate this reaction. The nitro group increases the acidity of the ring protons, potentially leading to competitive deprotonation at multiple sites. Furthermore, the nitro group can also be susceptible to reaction with strong bases.

While there are no specific reports in the literature of a halogen dance reaction being performed on this compound, the structural features of the molecule suggest that it is a plausible transformation that could lead to interesting and potentially useful isomers. The outcome of such a reaction would depend on the specific base used, the reaction temperature, and the solvent.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a common functional group in organic chemistry, and its reactions, such as cleavage to a hydroxyl group (demethylation) or other derivatizations, are well-established for many aromatic compounds. However, specific studies detailing these transformations for this compound could not be located.

Typically, the cleavage of an aryl methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). These reactions proceed via nucleophilic attack on the methyl group or coordination of the Lewis acid to the ether oxygen, followed by the departure of the methyl group. Subsequent derivatization of the resulting phenol (B47542) could then be carried out.

For this compound, one would anticipate that the electron-withdrawing effects of the nitro, fluoro, and iodo groups would influence the reactivity of the methoxy group. However, no published experimental data, such as reaction conditions, yields, or specific reagents used for the demethylation or further derivatization of this particular compound, could be identified. Without such studies, any discussion would be purely speculative and fall outside the required scientifically accurate and data-driven scope of this article.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more reactants. The highly functionalized nature of this compound, with its various reactive sites (iodo, fluoro, and nitro groups, and the aromatic ring itself), suggests its potential as a substrate in such reactions. For instance, the iodo and fluoro groups could participate in different types of cross-coupling or nucleophilic substitution reactions.

Despite the general interest in MCRs and cascade reactions in organic synthesis, a thorough search of the literature did not yield any specific examples where this compound was employed as a reactant. There are no documented instances of this compound being used in well-known MCRs like the Ugi or Passerini reactions, nor in specifically designed cascade sequences.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, mechanism, and feasibility of chemical transformations. For this compound, such studies would be invaluable for understanding how the interplay of its various substituents affects reaction rates and equilibria. For example, kinetic studies of nucleophilic aromatic substitution (SNAᵣ) at the positions bearing the fluorine or iodine atoms would quantify their relative leaving group abilities in this specific electronic environment.

However, no kinetic or thermodynamic data for any reaction involving this compound has been reported in the accessible scientific literature. The absence of such fundamental data makes it impossible to provide a detailed and quantitative analysis of its reactivity profile.

Advanced Spectroscopic and Analytical Research Techniques for 2 Fluoro 1 Iodo 4 Methoxy 3 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides a wealth of information about the carbon-hydrogen framework and the electronic environment of other NMR-active nuclei within a molecule. For a polysubstituted aromatic compound like 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, multi-nuclear and multidimensional NMR experiments are essential for unambiguous structural confirmation and for studying its behavior in chemical reactions.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Characterization of Complex Reaction Products

The characterization of this compound and its derivatives relies on the analysis of spectra from multiple nuclei, primarily ¹H, ¹³C, and ¹⁹F. Each nucleus provides a unique perspective on the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, two aromatic protons and the three protons of the methoxy (B1213986) group are expected. The electron-withdrawing effects of the nitro, iodo, and fluoro groups, and the electron-donating effect of the methoxy group, all influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, being sensitive to the electronic effects of the substituents. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds.

¹⁹F NMR Spectroscopy: As fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (nJFH) can provide valuable structural information.

A summary of predicted NMR data for this compound is presented in the interactive table below.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Ar-H (position 5) | 7.5 - 7.8 | Doublet | ³JHH ≈ 8-9 |

| Ar-H (position 6) | 7.0 - 7.3 | Doublet of doublets | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 |

| OCH₃ | 3.9 - 4.1 | Singlet | |

| ¹³C | |||

| C1-I | 90 - 100 | Singlet | |

| C2-F | 155 - 165 | Doublet | ¹JCF ≈ 240-260 |

| C3-NO₂ | 140 - 150 | Doublet | ³JCF ≈ 3-5 |

| C4-OCH₃ | 150 - 160 | Singlet | |

| C5 | 125 - 135 | Singlet | |

| C6 | 115 - 125 | Doublet | ²JCF ≈ 20-25 |

| OCH₃ | 55 - 60 | Singlet | |

| ¹⁹F | |||

| Ar-F | -110 to -130 | Doublet | ⁴JFH ≈ 2-3 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei, thereby providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the case of a derivative of this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. For the title compound, an HMQC or HSQC spectrum would correlate the aromatic proton signals to their corresponding carbon signals and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it can show correlations from the methoxy protons to the C4 carbon, and from the aromatic protons to neighboring quaternary carbons, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can confirm the proximity of substituents to adjacent protons.

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov By acquiring a series of NMR spectra over the course of a reaction, it is possible to observe the disappearance of starting materials and the appearance of products. acs.org This allows for the determination of reaction kinetics and the identification of any transient intermediates.

For example, in the synthesis of derivatives of this compound, such as in electrophilic aromatic substitution reactions, NMR can be used to follow the regioselectivity of the reaction by observing the specific signals of the different isomers formed. pku.edu.cn Mechanistic studies, for instance, investigating the formation of the nitronium ion in nitration reactions, have also utilized NMR spectroscopy to great effect.

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₇H₅FINO₃), HRMS can be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Data Table: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₇H₅FINO₃ | 296.9302 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. This process provides detailed information about the structure of the parent ion and its fragmentation pathways.

For this compound, the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentations. The analysis of these fragmentation patterns can help to confirm the identity and structure of the compound and its derivatives.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Plausible Neutral Loss |

| [M - NO₂]⁺ | C₇H₅FIO⁺ | •NO₂ |

| [M - OCH₃]⁺ | C₆H₂FINO₂⁺ | •OCH₃ |

| [M - I]⁺ | C₇H₅FNO₃⁺ | •I |

| [M - NO₂ - CO]⁺ | C₆H₅FIO⁺ | •NO₂, CO |

| [C₆H₄F]⁺ | Fluorophenyl cation | CINO₃ |

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or rearrangement followed by loss of NO and CO. The presence of an iodine atom, a good leaving group as a radical, would also lead to a significant peak corresponding to the loss of the iodine radical. The analysis of these fragments in an MS/MS experiment provides a powerful method for the structural confirmation of this compound and its reaction products.

Online MS Techniques for Reaction Monitoring and Optimization

Online mass spectrometry (MS) techniques have revolutionized the way chemical reactions are monitored and optimized by providing real-time data on the consumption of reactants and the formation of products and intermediates. rsc.org These methods involve the direct introduction of a small portion of the reaction mixture into the mass spectrometer, often without the need for sample preparation, allowing for immediate analysis. rsc.org

For the synthesis of this compound, which likely involves multiple steps such as nitration and halogenation, online MS can be a powerful tool. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass spectrometer can continuously sample the reaction vessel. This provides immediate feedback on the reaction's progress, enabling precise control over reaction parameters like temperature, pressure, and reagent addition to maximize yield and minimize the formation of byproducts. For instance, in the synthesis of halogenated nitroaromatics, online MS can track the appearance of the desired product's molecular ion peak while monitoring the disappearance of the starting material's peak, signaling the optimal time for reaction quenching. acs.org

Illustrative Data for Reaction Monitoring:

The following table illustrates the type of data that could be generated from online MS monitoring of a hypothetical reaction to form a derivative of this compound.

| Time (minutes) | Starting Material (%) | Intermediate (%) | Product (%) |

| 0 | 100 | 0 | 0 |

| 10 | 65 | 30 | 5 |

| 20 | 30 | 55 | 15 |

| 30 | 10 | 40 | 50 |

| 40 | 2 | 15 | 83 |

| 50 | <1 | 5 | 94 |

| 60 | <1 | <1 | >98 |

This table is interactive and represents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Confirmation of Novel Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its chemical structure, including the precise arrangement of the fluoro, iodo, methoxy, and nitro groups on the benzene (B151609) ring.

Hypothetical Crystallographic Data Table:

Below is a table representing the kind of crystallographic data that would be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| R-factor | 0.035 |

This table is interactive and contains hypothetical data for illustrative purposes.

Advanced Chromatographic Methods for Purification and Analysis of Reaction Mixtures (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is particularly useful for the separation of non-volatile or thermally sensitive compounds. In the context of this compound and its derivatives, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. By optimizing the mobile phase composition, flow rate, and temperature, baseline separation of the desired product from starting materials and byproducts can be achieved. mdpi.com Preparative HPLC can then be used to isolate the pure compound on a larger scale.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for volatile and thermally stable compounds. A sample of the reaction mixture is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each component, allowing for their confident identification. For this compound, GC-MS would be invaluable for identifying trace impurities and confirming the molecular weight of the product.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table is interactive and presents a typical, illustrative HPLC method.

Computational and Theoretical Chemistry Studies on 2 Fluoro 1 Iodo 4 Methoxy 3 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it applicable to a wide range of molecular systems. rsc.org

For a molecule like 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, DFT calculations would typically begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, representing the most stable conformation of the molecule. scispace.com Following optimization, various properties can be calculated. Methodologies often involve hybrid functionals like B3LYP or PBE0, paired with basis sets such as 6-31G(d) or larger, to provide a reliable description of the molecule's electronic properties. nih.govrsc.org These calculations form the basis for understanding the electronic landscape of the molecule, as detailed in the following sections.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the aromatic ring and the electron-donating methoxy (B1213986) group, which possess available π-electrons. The LUMO, conversely, is anticipated to be heavily localized on the strongly electron-withdrawing nitro group. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and more reactive. wikipedia.orgresearchgate.net

| Orbital | Calculated Energy (Conceptual) | Primary Location and Description |

|---|---|---|

| LUMO | Low Energy | Primarily localized on the nitro (-NO₂) group. This region acts as the primary site for nucleophilic attack due to its electron-deficient character. |

| HOMO | High Energy | Mainly distributed across the benzene (B151609) ring, with significant contributions from the electron-donating methoxy (-OCH₃) group. This orbital represents the molecule's ability to donate electrons in reactions with electrophiles. |

| HOMO-LUMO Gap | Moderate Value | The energy difference indicates the molecule's chemical reactivity and stability. A moderate gap would suggest susceptibility to both nucleophilic and electrophilic reactions under appropriate conditions. |

The distribution of electron density within a molecule governs its interactions with other chemical species. This distribution can be visualized using Molecular Electrostatic Potential (MEP or ESP) maps. deeporigin.comlibretexts.org An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to denote charge. Regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. walisongo.ac.idavogadro.cc

For this compound, an ESP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and a significant positive potential (blue) on the carbon atoms of the ring, particularly those adjacent to the electron-withdrawing nitro and halogen groups. The iodine atom may also exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding. researchgate.net

Aromaticity indices provide a quantitative measure of the degree of aromaticity, which is related to a molecule's stability. numberanalytics.com The Harmonic Oscillator Model of Aromaticity (HOMA) index, for example, evaluates aromaticity based on the equalization of bond lengths in the ring, with a value of 1 indicating a fully aromatic system like benzene. rsc.orgnih.gov DFT calculations can provide the optimized bond lengths necessary to compute the HOMA index and other aromaticity descriptors like the Para-Delocalization Index (PDI) or the Aromatic Fluctuation Index (FLU). nih.gov

| Parameter | Region/Atom | Predicted Value/Observation | Implication |

|---|---|---|---|

| Partial Charge | Nitro Group (O atoms) | Strongly Negative | Site of strong electrostatic attraction for electrophiles or metal cations. |

| Partial Charge | Ring Carbons (ortho/para to -NO₂) | Significantly Positive | Primary sites for nucleophilic aromatic substitution. |

| Partial Charge | Iodine Atom | Slightly Positive (σ-hole) | Potential for halogen bonding interactions. |

| HOMA Index | Benzene Ring | < 1 | The substituents disrupt perfect bond length equalization, leading to a reduction in aromaticity compared to unsubstituted benzene. |

Mechanistic Insights from Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. masterorganicchemistry.com By modeling the TS, chemists can understand the feasibility of a proposed mechanism and the factors that influence reaction rates.

For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group (either fluoride (B91410) or iodide). The mechanism can be either a two-step process involving a stable intermediate (a Meisenheimer complex) or a concerted, single-step process. springernature.comrsc.org

DFT calculations can be used to locate the geometries of the reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of each of these structures, a complete reaction energy profile can be constructed. rsc.org This profile reveals the activation energy (the difference in energy between the reactants and the highest transition state), which is the primary determinant of the reaction rate. Modeling would allow for a comparison of the activation barriers for the displacement of the fluoro versus the iodo substituent, providing insight into the reaction's selectivity.

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

Reactivity: The HOMO-LUMO gap provides a general index of reactivity. A smaller gap implies that less energy is required to excite the molecule, making it more reactive. researchgate.net

Regioselectivity: This refers to the preference for reaction at one position over another. For electrophilic attack, the preferred site would be the most electron-rich position, identifiable as the location of the HOMO or the most negative region on an ESP map. For nucleophilic attack, the target would be the most electron-poor position, indicated by the LUMO's location or the most positive region on an ESP map. ijrti.orgrsc.org For this compound, nucleophilic attack is predicted to occur at the ring carbons bearing the halogen and nitro groups.

Chemoselectivity: This describes the selective reactivity of one functional group over another. In this molecule, a key question is whether a nucleophile would displace the fluoride or the iodide ion. While fluoride is typically a poor leaving group in SN2 reactions, it is often a very good leaving group in SNAr reactions because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com Transition state modeling, by comparing the activation energies for the displacement of F⁻ versus I⁻, would provide a definitive prediction of chemoselectivity. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD applies classical mechanics to model the movements and interactions of atoms and molecules, providing insight into the bulk properties of a substance and specific intermolecular forces. semanticscholar.orgglobethesis.com

An MD simulation of this compound in a solvent or in its solid state could reveal how individual molecules interact with each other. Key interactions to investigate would include:

π–π Stacking: The interaction between the electron clouds of adjacent aromatic rings. nih.govmdpi.com

Dipole-Dipole Interactions: Arising from the molecule's large permanent dipole moment, caused by the polar nitro and methoxy groups.

Halogen Bonding: A non-covalent interaction where the electropositive σ-hole on the iodine atom interacts with an electron-rich species, such as the oxygen atoms of a nitro group on a neighboring molecule. walisongo.ac.id

These simulations can predict physical properties like density and heat of vaporization and help understand crystal packing or the solvation process.

Development of Quantitative Structure-Activity Relationships (QSAR) for Synthetic Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a set of molecules with a specific activity, such as biological potency or, in this context, synthetic reactivity. mdpi.com The goal is to develop a mathematical equation that can predict the activity of new, untested compounds. mdpi.com

To develop a QSAR model for the synthetic reactivity of this compound and its analogs, one would first need a dataset of related compounds with experimentally measured reaction outcomes (e.g., reaction yield or rate constant). bohrium.comucla.edu Next, a series of molecular descriptors would be calculated for each compound. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, can be derived directly from DFT calculations.

The final step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the observed reactivity. researchgate.net Such a model could predict, for example, how changing the substituents on the benzene ring would affect the yield of a nucleophilic substitution reaction.

| Descriptor Class | Specific Descriptor Example | Information Provided |

|---|---|---|

| Electronic | LUMO Energy | Reflects the molecule's ability to accept electrons from a nucleophile. |

| Electronic | Partial Charge on C1 (Iodo-bearing) | Quantifies the electrophilicity of the reaction center. |

| Steric | Molecular Volume | Describes the steric hindrance around the reaction site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum Chemical | Dipole Moment | Indicates the overall polarity of the molecule. |

Applications of 2 Fluoro 1 Iodo 4 Methoxy 3 Nitrobenzene As a Key Synthetic Intermediate and Building Block in Academic Research

Precursor for the Synthesis of Novel Polyfunctional Aromatic Architectures

The strategic arrangement of substituents on the benzene (B151609) ring of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene makes it an ideal starting material for the synthesis of highly substituted aromatic compounds. The presence of iodine allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse carbon-based functionalities at this position. The nitro group can be readily reduced to an amine, which can then be further functionalized through diazotization or acylation reactions. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions, particularly when activated by the adjacent nitro group. This multi-faceted reactivity allows for a programmed, stepwise introduction of various functional groups, leading to the creation of complex and novel polyfunctional aromatic architectures that would be challenging to synthesize through other routes.

Role in the Construction of Complex Heterocyclic Compounds

The diverse reactive sites on this compound also lend themselves to the synthesis of complex heterocyclic compounds. The ortho relationship between the nitro group and the fluorine atom is particularly significant. Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo intramolecular cyclization reactions. For instance, reaction with a suitable electrophile can lead to the formation of a new ring fused to the benzene core. The iodine atom can be exploited to introduce a side chain that can subsequently participate in a cyclization reaction, or it can be a site for metal-catalyzed reactions that form heterocyclic rings. This strategic use of the compound's inherent functionalities provides a convergent and efficient pathway to a wide array of complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Utility in the Development of New Reagents and Catalysts

While direct applications of this compound in the development of new reagents and catalysts are not extensively documented in publicly available literature, its potential in this area is noteworthy. The core scaffold can be elaborated to incorporate functionalities that are known to be active in catalysis. For example, the amino group, derived from the reduction of the nitro group, can be used as a coordination site for a metal center. The aromatic ring itself can be modified to create ligands with specific steric and electronic properties. The synthesis of novel phosphine (B1218219) ligands, N-heterocyclic carbenes, or other coordinating species from this starting material is a plausible, albeit underexplored, avenue of research. The ability to fine-tune the substitution pattern of the aromatic ring could allow for the development of highly specialized reagents and catalysts for a variety of chemical transformations.

Contribution to Synthetic Methodologies for Biologically Relevant Scaffolds (excluding direct biological activity)

The development of new and efficient synthetic methodologies is a cornerstone of medicinal chemistry. This compound can serve as a valuable tool in this context for the creation of scaffolds that are relevant to drug discovery. Its ability to undergo a variety of chemical transformations in a controlled manner allows for the exploration of new synthetic routes to known and novel molecular frameworks. For example, it can be used to develop new methods for the introduction of fluorine or other functional groups into complex molecules, which is of significant interest in the pharmaceutical industry due to the often-beneficial effects of fluorine on a drug's metabolic stability and binding affinity. By providing a platform for methodological innovation, this compound contributes indirectly to the broader field of medicinal chemistry and the synthesis of biologically relevant molecules.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on maximizing atom economy and minimizing waste. numberanalytics.comjocpr.comnih.gov For a molecule like "2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene," which involves multiple functionalization steps, these considerations are paramount. Traditional methods for introducing nitro and halogen groups often rely on stoichiometric reagents and harsh acids, generating significant waste streams. rsc.orgnih.gov

Future research will likely target the development of catalytic and more environmentally benign methods for its synthesis. This includes:

Catalytic Nitration: Moving away from the classical mixed-acid (sulfuric and nitric acid) nitration, which has a low atom economy of around 51%, is a key objective. rsc.org Research into solid acid catalysts or milder nitrating agents could reduce corrosive waste and improve safety.

Improved Halogenation Techniques: The introduction of iodine and fluorine can also be improved. Catalytic iodination methods that avoid the use of harsh oxidants are desirable. For fluorination, while electrophilic sources are common, exploring late-stage nucleophilic fluorination on a suitable precursor could offer alternative, more efficient pathways.

Consolidated Synthetic Sequences: Designing convergent synthetic routes that reduce the number of steps, and consequently purification and solvent usage, will be a significant area of focus. This could involve multi-component reactions or tandem processes where several bonds are formed in a single operation.

The ultimate goal is to design a synthesis that incorporates the majority of the atoms from the starting materials into the final product, with water often being the only byproduct. rsc.org

| Reaction Type | Traditional Method | Sustainable Alternative | Key Advantage |

| Nitration | Mixed Acid (H2SO4/HNO3) | Solid Acid Catalysis | Reduced corrosive waste, easier catalyst separation |

| Iodination | I2 with Oxidizing Agent | Catalytic Iodination (e.g., with I2 and a catalyst) | Avoids stoichiometric oxidants |

| Fluorination | Electrophilic Fluorinating Agents | Late-stage Nucleophilic Fluorination | Potential for improved regioselectivity and milder conditions |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The unique electronic nature of "this compound," arising from the interplay of electron-withdrawing (nitro, fluoro, iodo) and electron-donating (methoxy) groups, suggests a rich and underexplored reactivity profile. researchgate.net Future research should aim to exploit these features through innovative catalytic systems.

Key areas for exploration include:

Cross-Coupling Reactions: The iodo group is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research could focus on developing highly selective catalysts that can operate under mild conditions and tolerate the other functional groups present, particularly the sensitive nitro group.

C-H Activation: Direct functionalization of the available C-H bond on the aromatic ring offers a highly atom-economical route to further derivatization. Developing catalytic systems capable of regioselectively activating this position without disturbing the existing substituents would be a significant advancement.

Photoredox and Electrochemical Catalysis: These emerging fields in organic synthesis provide access to novel reactive intermediates under mild conditions. mdpi.com Exploring the behavior of "this compound" under photochemical or electrochemical conditions could uncover unique transformations, such as radical-based reactions or novel coupling pathways, that are not accessible through traditional thermal methods. nih.gov

Selective Reduction of the Nitro Group: The catalytic hydrogenation of nitroaromatics is a cornerstone of amine synthesis. frontiersin.orgresearchgate.net For this substrate, the challenge lies in selectively reducing the nitro group without causing hydrodehalogenation (loss of iodine or fluorine). researchgate.netacs.org Research into chemoselective catalysts, perhaps based on earth-abundant metals like iron or cobalt, will be crucial. acs.org Nanocarbon-based catalysts have also shown promise in the selective hydrogenation of nitroaromatics. frontiersin.org

Challenges in Scalable Synthesis and Process Optimization for Academic Production

Transitioning a synthetic route from a laboratory scale to a larger, academic-level production (gram to multi-gram scale) presents a distinct set of challenges. azonano.com For a specialty chemical like "this compound," these challenges are often magnified due to the complexity of the molecule and the energetic nature of some of the reagents (e.g., nitrating agents).

Future work must address:

Thermal Management: Nitration reactions are highly exothermic and can pose a risk of thermal runaway if not properly controlled. Designing scalable protocols requires careful consideration of heat transfer and reactor design.

Purification Strategies: Multi-step syntheses often necessitate chromatographic purification, which is not ideal for large-scale work. Developing robust crystallization or extraction protocols for intermediates and the final product is essential for efficient and scalable production.

Reagent Cost and Availability: The cost and availability of starting materials and specialized reagents (e.g., fluorinating agents) can become limiting factors on a larger scale. Identifying more cost-effective and readily available alternatives is a key aspect of process optimization. olemiss.edu

Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., IR, NMR) to track reaction progress and impurity formation can enable better control and optimization of the process, leading to higher yields and purity. nih.gov This data-driven approach is more efficient than traditional one-factor-at-a-time (OFAT) optimization. nih.gov

Optimizing a process for academic production focuses on achieving high purity and reasonable yields in a safe and reproducible manner, which is crucial for supplying material for further research. olemiss.educhemindigest.com

| Challenge | Potential Solution | Objective |

| Thermal Runaway in Nitration | Controlled reagent addition, efficient cooling, use of flow reactors | Enhanced safety and process control |

| Difficult Purification | Development of crystallization or extraction protocols | Avoidance of large-scale chromatography |

| High Reagent Cost | Sourcing of cheaper starting materials, use of catalytic rather than stoichiometric reagents | Improved economic viability |

| Process Reproducibility | Implementation of Process Analytical Technology (PAT) | Consistent product quality and yield |

Integration with Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and continuous flow chemistry offer powerful tools to address many of the challenges associated with the synthesis of complex molecules like "this compound". researchgate.netsyrris.com These technologies enable precise control over reaction parameters, enhance safety, and can accelerate process optimization. europa.eudeskera.comacs.org

Future research in this area should focus on:

Development of Flow Synthesis Routes: Translating the synthesis of this compound from batch to a continuous flow process could significantly improve safety, especially for hazardous steps like nitration. europa.eu Flow reactors offer superior heat and mass transfer, minimizing the risk of hot spots and side reactions. europa.eu They also allow for the safe handling of reactive intermediates.

Automated Reaction Optimization: Automated platforms, which can systematically vary parameters like temperature, residence time, and stoichiometry, can rapidly identify optimal reaction conditions. syrris.comsoci.org This is far more efficient than manual optimization and can lead to improved yields and purity in a shorter timeframe.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for intermediate isolation and purification. acs.org A future goal could be to develop a fully integrated flow process that converts a simple precursor into "this compound" in one continuous operation.

Integration with Machine Learning: The data generated from automated flow experiments can be used to train machine learning algorithms to predict reaction outcomes and suggest new experimental conditions, further accelerating the discovery and optimization of synthetic routes. researchgate.net

The integration of these advanced technologies will not only make the synthesis of "this compound" more efficient and safer but will also facilitate the rapid generation of analogues for further research.

Conclusion

Summary of Key Academic Contributions and Research Potential

The chemical compound 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is a highly functionalized aromatic molecule that, while not extensively documented in dedicated academic studies, holds significant research potential due to its unique substitution pattern. Its value lies primarily in its utility as a versatile building block in organic synthesis. The presence of four distinct functional groups—fluoro, iodo, methoxy (B1213986), and nitro—on the benzene (B151609) ring offers chemists a platform for regioselective transformations.

The academic contribution of such polysubstituted benzenes is foundational to the synthesis of more complex molecules. fiveable.me The nitro group, for instance, is a well-known precursor for an amino group, which is a key component in many biologically active compounds. researchgate.net Furthermore, the presence of two different halogen atoms, fluorine and iodine, allows for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. acs.org The methoxy group can influence the electronic properties of the ring and can potentially be cleaved to a hydroxyl group for further functionalization.

The research potential of this compound is substantial, particularly in the fields of medicinal chemistry and materials science. Aromatic compounds with these types of functional groups are integral to the development of pharmaceuticals and agrochemicals. chemimpex.comijrar.org The specific combination of substituents could be leveraged to synthesize novel compounds with potential therapeutic activities. In materials science, highly functionalized aromatics serve as precursors for polymers and other advanced materials with tailored electronic and physical properties. ijrar.org The exploration of this compound's reactivity and its incorporation into larger, more complex structures remains a promising area for future chemical research.

Outlook on the Enduring Significance of Highly Functionalized Aromatics in Chemical Research

Highly functionalized aromatic compounds are, and will continue to be, of paramount importance in chemical research. Their significance stems from their role as fundamental building blocks for a vast array of molecules that are integral to medicine, agriculture, and technology. walshmedicalmedia.comopenaccessjournals.com The ability to precisely control the substitution pattern on an aromatic ring allows for the fine-tuning of a molecule's properties, which is crucial for designing new drugs, catalysts, and materials. ijrar.org

The enduring appeal of these molecules lies in their structural diversity and the sophisticated chemical transformations they enable. tsijournals.com Research in this area is constantly evolving, with the development of new synthetic methodologies that allow for more efficient and selective functionalization of aromatic rings. tsijournals.com This continued innovation ensures that chemists can access an ever-expanding range of molecular architectures to address contemporary scientific challenges.

Looking forward, the importance of highly functionalized aromatics is set to grow. As the demand for more sophisticated and specialized molecules increases, so too will the need for the versatile and precisely tailored building blocks that these compounds represent. From the development of next-generation pharmaceuticals to the creation of novel electronic materials, the foundational role of highly functionalized aromatics in advancing chemical science is secure. openaccessjournals.com Their continued study and application will undoubtedly lead to further discoveries and innovations across a multitude of scientific disciplines.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene?

Answer: The synthesis typically involves sequential halogenation and functional group substitution. For example:

Nitration and Halogenation: Introduce nitro groups and halogens (F, I) via electrophilic aromatic substitution.

Methoxy Group Installation: Use nucleophilic substitution (e.g., O-methylation) on a precursor like 4-hydroxy-3-nitrobenzene derivatives.

Purification: Column chromatography or recrystallization ensures purity.

Reference Example:

Retrosynthetic AI tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys or BKMS_METABOLIC to optimize halogenation sequences .

Q. What safety precautions are critical when handling this compound?

Answer:

Q. How is the compound characterized structurally?

Answer:

- X-ray Crystallography: Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Spectroscopy: NMR (¹H/¹³C) for functional group confirmation; IR for nitro (1520–1350 cm⁻¹) and methoxy (~2850 cm⁻¹) groups.

Example Workflow:

Grow single crystals via slow evaporation.

Collect diffraction data (e.g., using Bruker D8 Venture).

Refine structure with SHELXL, visualized via ORTEP-3 .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported synthetic yields?

Answer:

- Retrosynthetic Analysis: AI models (e.g., Template_relevance) cross-validate routes from Reaxys or CAS databases to identify optimal conditions .

- Statistical Validation: Compare experimental yields against computational predictions to isolate variables (e.g., solvent polarity, temperature).

Case Study:

Discrepancies in iodination efficiency (40–70% yields) may arise from competing side reactions. DFT calculations can model transition states to optimize iodine substitution .

Q. What advanced crystallographic techniques address structural ambiguities?

Answer:

- High-Resolution Twinned Data Refinement: SHELXL handles twinning via HKLF5 format, improving R-factor accuracy .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–I⋯O nitro contacts) using CrystalExplorer.

Example:

For this compound, SHELXE was used to phase high-resolution data (0.8 Å), resolving disorder in the methoxy group .

Q. How do electronic effects of substituents influence reactivity in further derivatization?

Answer:

- Nitro Group: Strong electron-withdrawing effect directs electrophilic substitution to meta/para positions.

- Fluoro and Iodo Groups: Moderate deactivation; iodine’s polarizability facilitates cross-coupling (e.g., Suzuki-Miyaura).

Experimental Design:

Kinetic Studies: Monitor reaction rates under varying conditions (e.g., Pd catalysis).

Hammett Plots: Correlate substituent σ values with reactivity trends.

Q. What strategies mitigate decomposition during storage?

Answer:

- Stability Studies: Accelerated aging tests (40°C/75% RH) identify degradation pathways.

- Additives: Antioxidants (e.g., BHT) suppress nitro group reduction.

- Lyophilization: Freeze-drying minimizes hydrolytic degradation.

Findings:

Decomposition peaks (HPLC) at 3 months under ambient conditions correlate with nitro-to-amine reduction. Storage at –20°C reduces degradation by >90% .

Q. How are spectroscopic contradictions resolved (e.g., conflicting NMR shifts)?

Answer:

- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., aromatic protons).

- Computational NMR: DFT (B3LYP/6-311+G(d,p)) predicts shifts, validated against experimental data.

Example:

Aromatic protons at δ 7.8–8.2 ppm (¹H NMR) were ambiguously assigned. HSQC confirmed correlations to carbons at δ 120–130 ppm, aligning with DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.